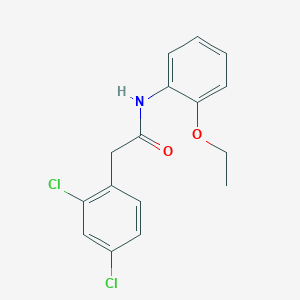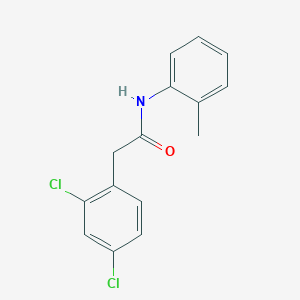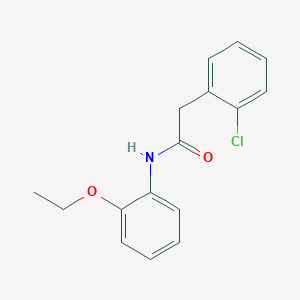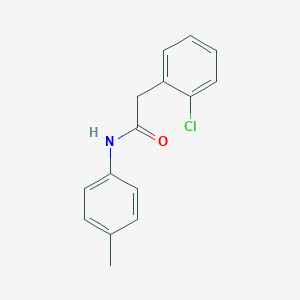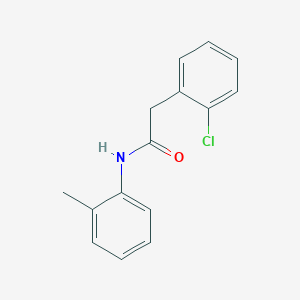![molecular formula C18H13ClO4 B270265 1-[2-(4-Chlorobenzoyl)-6-hydroxy-3-methyl-1-benzofuran-5-yl]ethanone](/img/structure/B270265.png)
1-[2-(4-Chlorobenzoyl)-6-hydroxy-3-methyl-1-benzofuran-5-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-Chlorobenzoyl)-6-hydroxy-3-methyl-1-benzofuran-5-yl]ethanone, also known as BMH-21, is a synthetic compound that has gained attention in the field of cancer research. This compound is a potential anticancer agent that has shown promising results in preclinical studies.
Wirkmechanismus
The mechanism of action of 1-[2-(4-Chlorobenzoyl)-6-hydroxy-3-methyl-1-benzofuran-5-yl]ethanone involves the inhibition of the activity of topoisomerase II, which leads to DNA damage and cell cycle arrest. 1-[2-(4-Chlorobenzoyl)-6-hydroxy-3-methyl-1-benzofuran-5-yl]ethanone also induces the expression of p53, a tumor suppressor protein that plays a critical role in regulating the cell cycle and preventing the development of cancer. In addition, 1-[2-(4-Chlorobenzoyl)-6-hydroxy-3-methyl-1-benzofuran-5-yl]ethanone has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects
1-[2-(4-Chlorobenzoyl)-6-hydroxy-3-methyl-1-benzofuran-5-yl]ethanone has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which leads to the death of these cells. 1-[2-(4-Chlorobenzoyl)-6-hydroxy-3-methyl-1-benzofuran-5-yl]ethanone has also been found to inhibit the growth of cancer cells by disrupting the cell cycle and inducing cell cycle arrest. In addition, 1-[2-(4-Chlorobenzoyl)-6-hydroxy-3-methyl-1-benzofuran-5-yl]ethanone has been shown to inhibit the activity of topoisomerase II, which leads to DNA damage and cell cycle arrest.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[2-(4-Chlorobenzoyl)-6-hydroxy-3-methyl-1-benzofuran-5-yl]ethanone in lab experiments is that it has been extensively studied and has shown promising results in preclinical studies. Another advantage is that 1-[2-(4-Chlorobenzoyl)-6-hydroxy-3-methyl-1-benzofuran-5-yl]ethanone has been found to have a relatively low toxicity profile, which makes it a potential candidate for further development as an anticancer agent. However, one limitation of using 1-[2-(4-Chlorobenzoyl)-6-hydroxy-3-methyl-1-benzofuran-5-yl]ethanone in lab experiments is that it is a synthetic compound, which means that it may have limited availability and may be expensive to produce.
Zukünftige Richtungen
For the study of 1-[2-(4-Chlorobenzoyl)-6-hydroxy-3-methyl-1-benzofuran-5-yl]ethanone include further investigation of its mechanism of action and potential molecular targets, as well as its efficacy in animal models of cancer and the development of new synthetic analogs.
Synthesemethoden
1-[2-(4-Chlorobenzoyl)-6-hydroxy-3-methyl-1-benzofuran-5-yl]ethanone was first synthesized by a group of researchers at the University of California, San Francisco. The synthesis of 1-[2-(4-Chlorobenzoyl)-6-hydroxy-3-methyl-1-benzofuran-5-yl]ethanone involves the condensation of 4-chlorobenzoyl chloride with 3-methyl-2-benzofuranone in the presence of a base, followed by the addition of ethyl acetoacetate and a catalytic amount of zinc chloride. The resulting product is then subjected to hydrolysis and decarboxylation to yield 1-[2-(4-Chlorobenzoyl)-6-hydroxy-3-methyl-1-benzofuran-5-yl]ethanone.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-Chlorobenzoyl)-6-hydroxy-3-methyl-1-benzofuran-5-yl]ethanone has been extensively studied for its potential as an anticancer agent. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 1-[2-(4-Chlorobenzoyl)-6-hydroxy-3-methyl-1-benzofuran-5-yl]ethanone has also been found to inhibit the growth of cancer cells by disrupting the cell cycle and inducing cell cycle arrest. In addition, 1-[2-(4-Chlorobenzoyl)-6-hydroxy-3-methyl-1-benzofuran-5-yl]ethanone has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Eigenschaften
Produktname |
1-[2-(4-Chlorobenzoyl)-6-hydroxy-3-methyl-1-benzofuran-5-yl]ethanone |
|---|---|
Molekularformel |
C18H13ClO4 |
Molekulargewicht |
328.7 g/mol |
IUPAC-Name |
1-[2-(4-chlorobenzoyl)-6-hydroxy-3-methyl-1-benzofuran-5-yl]ethanone |
InChI |
InChI=1S/C18H13ClO4/c1-9-13-7-14(10(2)20)15(21)8-16(13)23-18(9)17(22)11-3-5-12(19)6-4-11/h3-8,21H,1-2H3 |
InChI-Schlüssel |
UJMPKBAHOUUKBV-UHFFFAOYSA-N |
SMILES |
CC1=C(OC2=CC(=C(C=C12)C(=O)C)O)C(=O)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
CC1=C(OC2=CC(=C(C=C12)C(=O)C)O)C(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 4-{[(3-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270188.png)

![Ethyl 4-{[(2-chloro-3-pyridinyl)carbonyl]amino}benzoate](/img/structure/B270190.png)
![Ethyl 3-[(3,5-dimethylbenzoyl)amino]benzoate](/img/structure/B270191.png)


